

Pharmacokinetics and pharmacodynamics of Donasine

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Compound of Interest

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An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Donidalorsen

Introduction

Donidalorsen, also known as ISIS 721744 and IONIS-PKK-LRx, is a novel therapeutic agent developed for the prophylactic treatment of hereditary angioedema (HAE).[1] It is a ligand-conjugated antisense oligonucleotide (LICA) designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to the excessive generation of bradykinin and subsequent angioedema attacks in patients with HAE.[2][3] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and the underlying experimental methodologies related to Donidalorsen.

Pharmacodynamics

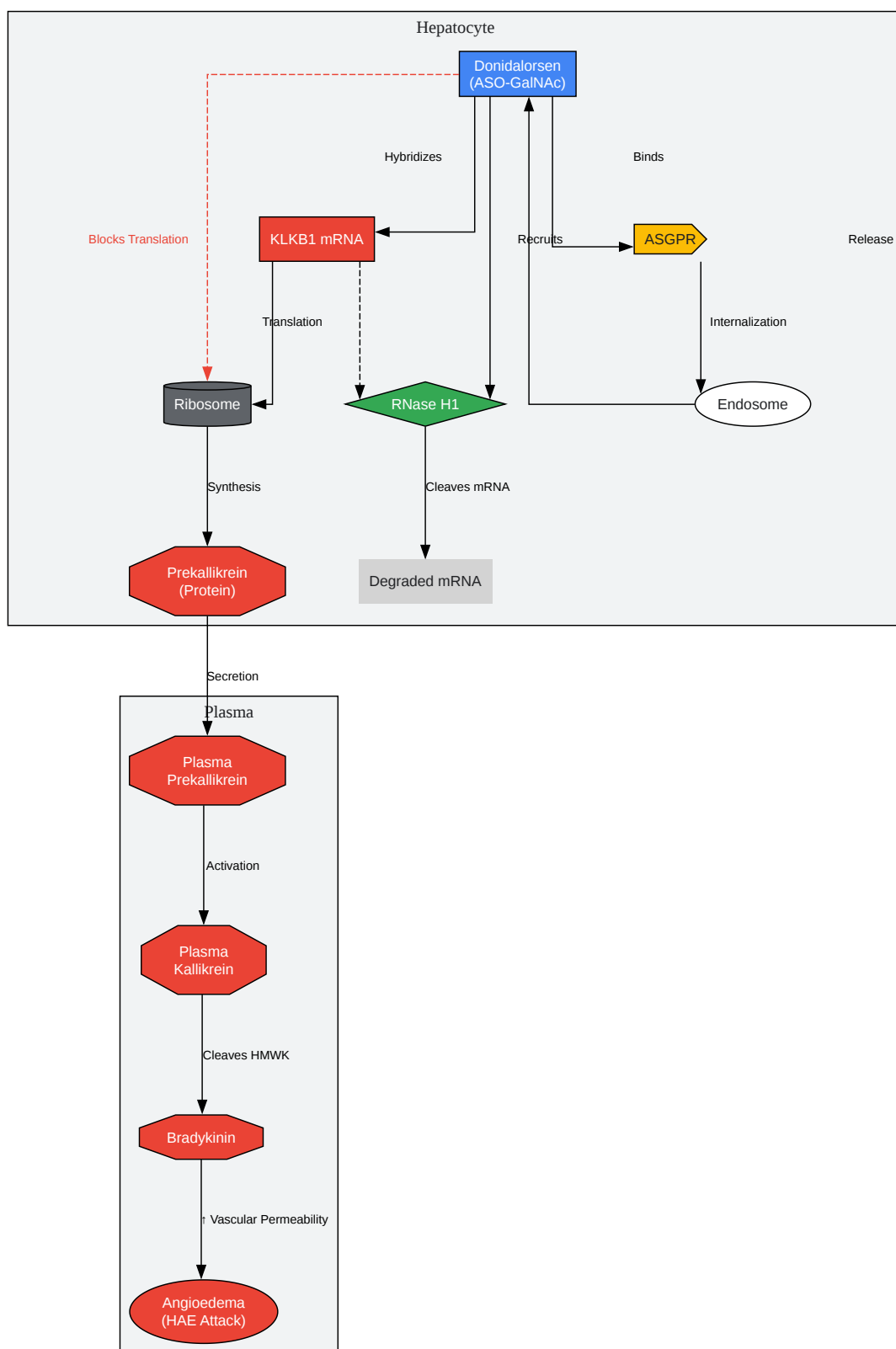
The pharmacodynamic properties of Donidalorsen are centered on its ability to modulate the kallikrein-kinin system, thereby preventing the debilitating swelling attacks characteristic of HAE.

Mechanism of Action

Donidalorsen is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for prekallikrein (the KLKB1 gene) in hepatocytes.[4] By binding to the PKK mRNA, Donidalorsen facilitates its degradation by Ribonuclease H1 (RNase H1).[2] This action

prevents the translation of the mRNA into prekallikrein protein, leading to a significant reduction in the levels of plasma prekallikrein.[2][4]

Plasma prekallikrein is the precursor to plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[5] In HAE, a deficiency or dysfunction of the C1-inhibitor leads to uncontrolled activation of the kallikrein-kinin system and excessive bradykinin production, which in turn increases vascular permeability and causes angioedema attacks.[2] By reducing the synthesis of prekallikrein, Donidalorsen effectively decreases the amount of plasma kallikrein that can be formed, thus inhibiting the overproduction of bradykinin and preventing HAE attacks.[2][4][6] The covalent linkage of Donidalorsen to an N-acetyl galactosamine (GalNAc) ligand facilitates its targeted delivery to hepatocytes, which are the primary source of plasma prekallikrein.[2]



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Figure 1: Donidalorsen Mechanism of Action.

Pharmacodynamic Effects

Clinical studies have demonstrated a direct correlation between the administration of Donidalorsen and a reduction in plasma prekallikrein levels. This reduction is associated with a significant decrease in the frequency of HAE attacks.

| Parameter | 80 mg Every 4 Weeks | 80 mg Every 8 Weeks | Reference |
|---|--------------------------|--------------------------|-----------|
| Mean Reduction in Plasma PKK from Baseline | 73% (at Week 24 trough) | 47% (at Week 24 trough) | [2] |
| Mean Reduction in HAE Attack Rate (Weeks 1-25) | 81% (p<0.001 vs placebo) | 55% (p=0.004 vs placebo) | [7] |
| Mean Reduction in HAE Attack Rate (Weeks 5-25) | 87% (p<0.001 vs placebo) | Not reported | [7] |
| EC10 (Prekallikrein concentration for 90% reduction in attack rate) | 47.1 mg/L | 47.1 mg/L | [8][9] |

Table 1: Key Pharmacodynamic and Efficacy Parameters of Donidalorsen from the OASIS-HAE Phase 3 Study.

Pharmacokinetics

The pharmacokinetic profile of Donidalorsen has been characterized in clinical trials, providing insights into its absorption, distribution, and elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following subcutaneous administration, Donidalorsen is absorbed and reaches a median maximum plasma concentration (Tmax) in approximately 2 hours.[2]
- Distribution: As a GalNAc-conjugated antisense oligonucleotide, Donidalorsen is designed for targeted delivery to hepatocytes.
- Metabolism: The metabolism of Donidalorsen has not been fully detailed in the provided search results.
- Excretion: Information on the excretion of Donidalorsen is not available in the provided search results.

| Parameter | 80 mg Every 4 Weeks | 80 mg Every 8 Weeks | Reference |
|--------------------------|-------------------------|-------------------------|-----------|
| Administration Route | Subcutaneous | Subcutaneous | [2] |
| Tmax (median) | 2 hours (range 0.25-8h) | 2 hours (range 0.25-8h) | [2] |
| Cmax,ss (geometric mean) | 417 ng/mL | 416 ng/mL | [2] |
| AUCt,ss (geometric mean) | 5240 ng·h/mL | 5210 ng·h/mL | [2] |

Table 2: Pharmacokinetic Parameters of Donidalorsen at Steady State.

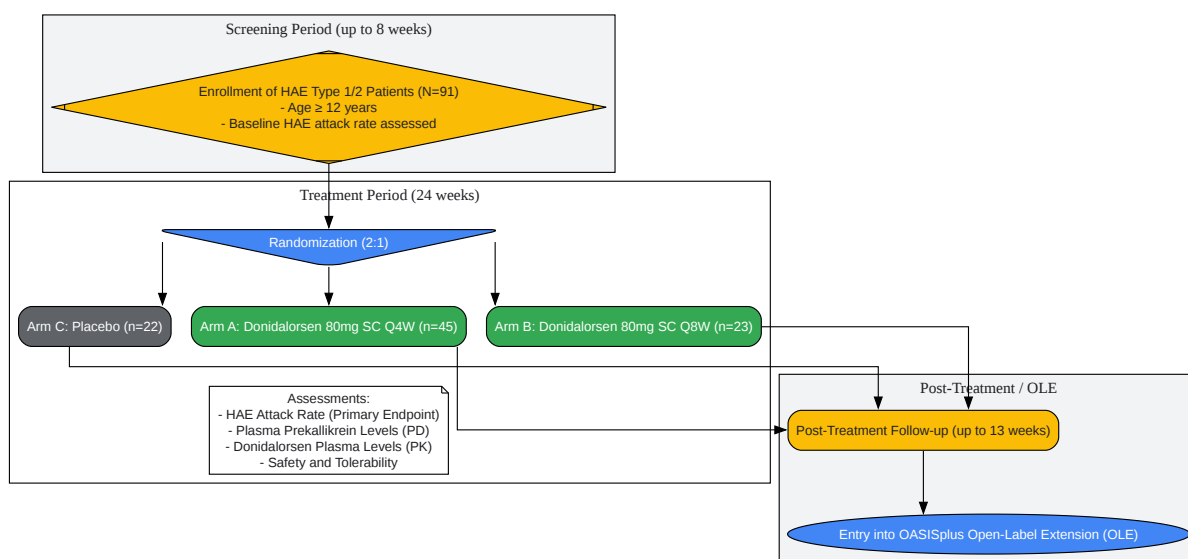
Experimental Protocols

The data presented in this document are primarily derived from the Phase 3 OASIS-HAE and OASISplus clinical trials. The methodologies employed in these studies are summarized below.

OASIS-HAE Phase 3 Clinical Trial (NCT05139810)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[3][7][10][11][12]

- Participant Population: 91 patients aged 12 years and older with HAE Type 1 or Type 2.[\[3\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Treatment Arms:
 - Donidalorsen 80 mg subcutaneously every 4 weeks (Q4W) for 24 weeks.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Donidalorsen 80 mg subcutaneously every 8 weeks (Q8W) for 24 weeks.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Placebo administered at corresponding intervals.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Randomization: Participants were randomized in a 2:1 ratio to receive either Donidalorsen or a placebo.[\[7\]](#)[\[11\]](#)
- Primary Endpoint: The time-normalized number of investigator-confirmed HAE attacks from week 1 to week 25 compared to placebo.[\[11\]](#)[\[12\]](#)
- Pharmacokinetic Sampling: Blood samples were collected at specified time points to determine plasma concentrations of Donidalorsen.
- Pharmacodynamic Assessments: Plasma prekallikrein levels were measured at baseline and throughout the study to assess the biological effect of Donidalorsen.[\[5\]](#)



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Figure 2: OASIS-HAE Phase 3 Trial Workflow.

Pharmacodynamic and Pharmacokinetic Analysis

- Quantification of Donidalorsen: Validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically used to measure the

concentration of antisense oligonucleotides in plasma.

- Measurement of Plasma Prekallikrein: Enzyme-linked immunosorbent assays (ELISA) are standard methods for quantifying the concentration of plasma proteins like prekallikrein.
- Exposure-Response Modeling: To understand the relationship between drug concentration, prekallikrein levels, and the rate of HAE attacks, an exposure-response model was developed using data from the OASIS-HAE study.[8][9] A sigmoidal Emax model was utilized to characterize this relationship, with baseline attack rate and prekallikrein concentrations included as covariates.[8][9]

Conclusion

Donidalorsen represents a targeted therapeutic approach for the prevention of HAE attacks. Its mechanism of action, which involves the antisense-mediated reduction of prekallikrein synthesis, is well-supported by pharmacodynamic data demonstrating a significant decrease in plasma prekallikrein levels that correlates with a reduction in HAE attack frequency. The pharmacokinetic profile of Donidalorsen allows for subcutaneous administration at intervals of four or eight weeks. The robust data from the Phase 3 OASIS-HAE trial underscore the clinical efficacy and favorable safety profile of Donidalorsen as a prophylactic treatment for patients with hereditary angioedema.

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